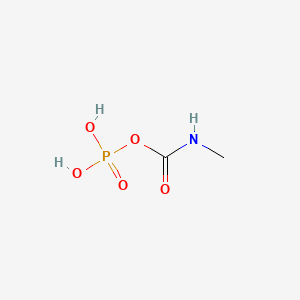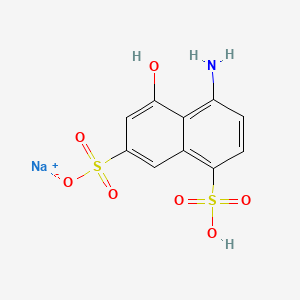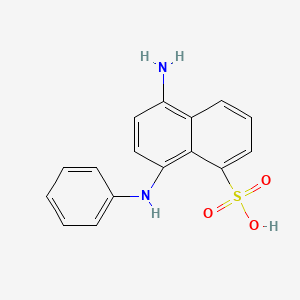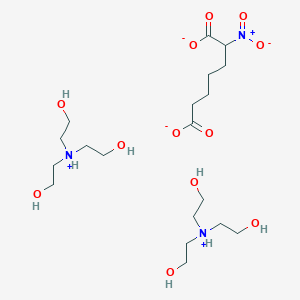
Dibenzyl L-cystinate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl L-cystinate dihydrochloride: is a chemical compound with the molecular formula C20H26Cl2N2O4S2 It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl L-cystinate dihydrochloride typically involves the reaction of L-cysteine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or organic solvents like ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyl L-cystinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products:
Oxidation Products: Disulfide-linked derivatives.
Reduction Products: Thiol-containing compounds.
Substitution Products: Compounds with modified benzyl groups.
Aplicaciones Científicas De Investigación
Dibenzyl L-cystinate dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying protein folding and stability due to its ability to form disulfide bonds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dibenzyl L-cystinate dihydrochloride involves its ability to form and break disulfide bonds . This property is crucial in maintaining the redox balance within cells and can influence various biochemical pathways. The compound can act as a precursor for the synthesis of glutathione, a major antioxidant in cells, thereby protecting against oxidative stress.
Comparación Con Compuestos Similares
N,N-Dibenzoyl-L-cystine: Another derivative of L-cysteine with similar properties but different functional groups.
L-Cystine: The oxidized dimer form of L-cysteine, which also forms disulfide bonds.
Uniqueness: Dibenzyl L-cystinate dihydrochloride is unique due to its specific benzyl groups, which can influence its solubility, reactivity, and potential applications. Its ability to form stable disulfide bonds makes it particularly valuable in studying protein chemistry and developing redox-active compounds.
Propiedades
Número CAS |
84697-17-6 |
|---|---|
Fórmula molecular |
C20H26Cl2N2O4S2 |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
benzyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-phenylmethoxypropyl]disulfanyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O4S2.2ClH/c21-17(19(23)25-11-15-7-3-1-4-8-15)13-27-28-14-18(22)20(24)26-12-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,21-22H2;2*1H/t17-,18-;;/m0../s1 |
Clave InChI |
YMPPLNVDCNRQHD-MPGISEFESA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CSSC[C@@H](C(=O)OCC2=CC=CC=C2)N)N.Cl.Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CSSCC(C(=O)OCC2=CC=CC=C2)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



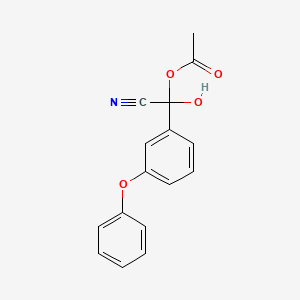
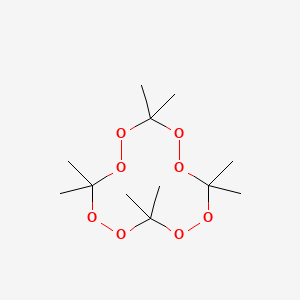

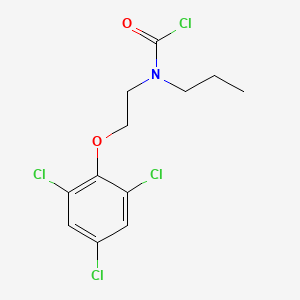
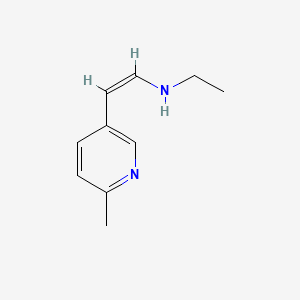
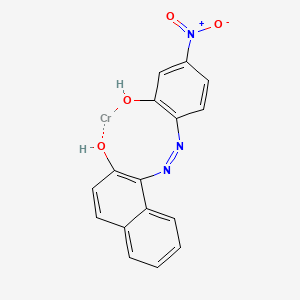
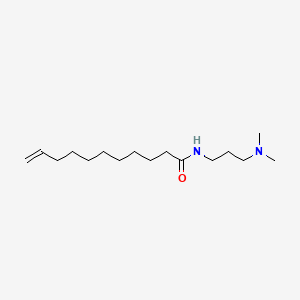
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
